Anti-HIV-1 Protease Activity: Weak Inhibition vs. Active Analogs in Identical Assay
20(21)-Dehydrolucidenic acid A exhibits only weak anti-HIV-1 protease activity, whereas its structurally related analog 20(21)-dehydrolucidenic acid N demonstrates potent inhibition with an IC50 value in the 20-40 µM range [1]. This difference, observed in the same enzymatic assay system, underscores the critical impact of side-chain modifications on target engagement.
| Evidence Dimension | HIV-1 Protease Inhibitory Activity |
|---|---|
| Target Compound Data | Weak activity (IC50 not reached or >100 µM) |
| Comparator Or Baseline | 20(21)-dehydrolucidenic acid N: IC50 = 20-40 µM; Ganoderic acid GS-2: IC50 = 20-40 µM |
| Quantified Difference | At least 2.5- to 5-fold lower potency (estimated based on qualitative description) |
| Conditions | In vitro HIV-1 protease enzymatic assay |
Why This Matters
This identifies 20(21)-dehydrolucidenic acid A as a valuable negative control or a specific probe for investigating structure-activity relationships (SAR) within the lucidenic acid family.
- [1] Sato N, Zhang Q, Ma CM, Hattori M. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense. Chem Pharm Bull. 2009;57(10):1076-1080. View Source
